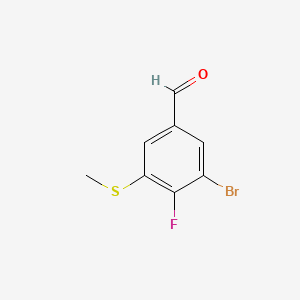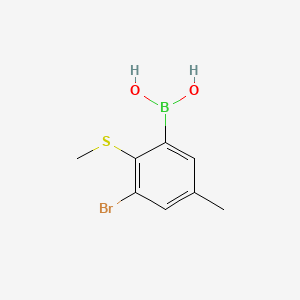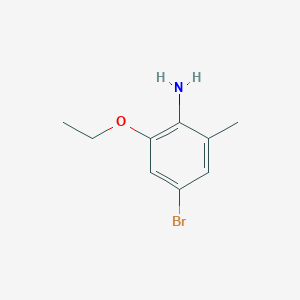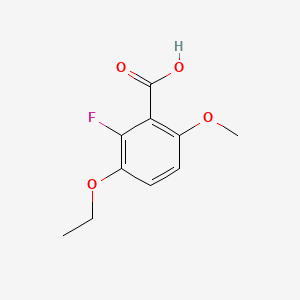![molecular formula C11H18N2O3 B14763051 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylureido)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and excellent enantioselectivity . The reaction is mediated by an organic base and operates under mild conditions, making it operationally simple and efficient.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of catalytic processes can further improve the efficiency and cost-effectiveness of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The presence of the methylureido group may enhance the compound’s ability to form hydrogen bonds, further stabilizing its interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Cubane
- Bicyclo[1.1.1]pentane
Uniqueness
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the methylureido group, which imparts distinct chemical properties and reactivity. This differentiates it from other bicyclic compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4-(methylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c1-12-9(16)13-11-5-2-10(3-6-11,4-7-11)8(14)15/h2-7H2,1H3,(H,14,15)(H2,12,13,16) |
Clé InChI |
ZLNZUJHNGBQLOB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC12CCC(CC1)(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)








![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
